molecular formula C27H30ClNO11 B1198547 4'-epi-Adriamycin CAS No. 57819-80-4

4'-epi-Adriamycin

Cat. No. B1198547
CAS RN: 57819-80-4
M. Wt: 580 g/mol
InChI Key: MWWSFMDVAYGXBV-UAOJCOQHSA-N
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Description

Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.

Scientific Research Applications

Intravesical Chemotherapy for Bladder Tumors

4'-epi-Adriamycin (EPI) has been evaluated as an effective agent in intravesical instillation chemotherapy for patients with superficial bladder tumors. Studies demonstrated a response rate of 55%, with complete and partial responses observed in a significant number of cases. Side effects noted included pollakiuria and pain on micturition in some patients (Matsumura et al., 1984).

Modification of Mitochondrial Membrane

Research on the effects of 4' Epi-adriamycin (4' Epi-ADM) on mice revealed no significant impact on the enzymatic activities of complexes I-III and IV of the mitochondrial respiratory chain. However, in vitro studies indicated enzymatic inactivation and mitochondrial membrane rigidification associated with enhanced lipid peroxidation rate upon exposure to 4' Epi-ADM (Praet et al., 1986).

Antitumor Properties

4'-epi-Adriamycin demonstrated significant antitumor properties, showing high cytotoxicity in cultured cells and experimental tumors in mice. Notably, 4'-epi-adriamycin appeared non-toxic to cultured heart cells up to a certain concentration (Arcamone et al., 1975).

Inhibition of Nuclear RNA Synthesis

A study comparing the effects of Adriamycin and 4'-epi-adriamycin on nuclear RNA (nRNA) synthesis in cultured mouse leukemia L1210 cells found that 4'-epi-adriamycin was a more effective inhibitor of RNA synthesis. The drug showed varied inhibition levels for different nRNA species, with the effects being reversible at low concentrations (Wilson et al., 1981).

properties

CAS RN

57819-80-4

Product Name

4'-epi-Adriamycin

Molecular Formula

C27H30ClNO11

Molecular Weight

580 g/mol

IUPAC Name

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-UAOJCOQHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Other CAS RN

56390-09-1

Pictograms

Irritant; Health Hazard

synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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